N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
Description
N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide is a structurally complex acetamide derivative characterized by:
- A cyanomethyl group attached to the nitrogen atom.
- A 3-fluorophenyl substituent on the same nitrogen.
- A cyclopropane ring functionalized with a methylsulfonylmethyl group at the 1-position, linked via an acetamide backbone.
Properties
IUPAC Name |
N-(cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-22(20,21)11-15(5-6-15)10-14(19)18(8-7-17)13-4-2-3-12(16)9-13/h2-4,9H,5-6,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNNORHCRMWBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CC(=O)N(CC#N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide, also known by its CAS number 1645429-15-7, is a chemical compound with potential biological activity. This compound has garnered interest due to its unique structure and potential applications in medicinal chemistry.
- Molecular Formula : C₁₅H₁₇FN₂O₃S
- Molecular Weight : 324.37 g/mol
- IUPAC Name : this compound
- InChI Key : HBNNORHCRMWBKP-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has not been extensively documented in the literature, but some preliminary findings suggest various potential effects:
Cytotoxicity Assays
In a study assessing similar compounds, researchers found that certain analogs exhibited significant cytotoxicity (ED50 < 5 µg/mL) against a panel of human cancer cell lines. Although specific data for this compound is lacking, it is plausible that this compound could follow a similar trend .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of the fluorine atom and the methylsulfonyl group in this compound could enhance its lipophilicity and bioavailability, which are important factors for drug design.
| Structural Feature | Potential Impact on Activity |
|---|---|
| Fluorine Atom | Increases metabolic stability and potency |
| Methylsulfonyl Group | Enhances solubility and may influence binding to targets |
| Cyclopropyl Moiety | May provide unique steric effects influencing receptor interaction |
Future Directions
Given the preliminary insights into the biological activity of related compounds, further research is warranted to explore:
- In vitro and In vivo Studies : Conducting detailed studies to assess the cytotoxicity and mechanism of action in relevant cancer models.
- Target Identification : Investigating specific molecular targets that this compound may interact with.
- Optimization of Structure : Modifying the compound to improve efficacy and reduce potential side effects.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research indicates that compounds with similar structures to N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide exhibit significant antitumor properties. For instance, derivatives of the acetamide core have shown potent activity against various cancer cell lines, suggesting that modifications to this scaffold could lead to novel anticancer agents .
Mechanism of Action:
The compound's mechanism may involve inhibiting key enzymes in cancer pathways or disrupting cellular processes essential for tumor growth. Investigations into its interaction with specific molecular targets are ongoing, aiming to elucidate its potential as a therapeutic agent.
Antimicrobial Properties
Antitubercular Activity:
Compounds structurally related to this compound have been evaluated for their activity against Mycobacterium tuberculosis. Studies have shown that certain derivatives possess moderate to potent antitubercular effects, indicating a promising direction for developing new treatments for tuberculosis .
Inhibitory Effects on Enzymes
Enzyme Inhibition:
The compound may act as an inhibitor of various enzymes involved in inflammatory responses and other pathological conditions. For example, in silico studies suggest potential inhibition of 5-lipoxygenase, an enzyme linked to inflammatory diseases . This highlights the compound's versatility and potential as a lead for anti-inflammatory drug development.
Synthesis and Structural Modifications
Synthetic Pathways:
The synthesis of this compound has been achieved through various chemical transformations, allowing for structural modifications that enhance its biological activity. Researchers are focusing on optimizing synthetic routes to improve yield and purity while exploring different substituents that could enhance efficacy against specific targets .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Functional Insights
Cyanomethyl Group: Present in both the target compound and the quinoline-sulfanyl analog . This group may enhance solubility in polar solvents due to its nitrile moiety while providing a site for further functionalization.
Fluorophenyl Motifs :
- The 3-fluorophenyl group in the target compound is structurally analogous to the 3-fluorophenyl ethyl group in ZINC08993868 . Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability in drug-like molecules.
Cyclopropane and Sulfonyl Groups: The methylsulfonylmethyl-cyclopropyl moiety in the target compound is distinct from the cyclopropanecarboxamide in cyprofuram .
Conformational Flexibility :
- The syn conformation of the N–H bond in 2-chloro-N-(3-methylphenyl)acetamide contrasts with the likely sterically restricted conformation of the target compound due to its bulky cyclopropane and sulfonyl groups. This rigidity may reduce off-target interactions.
Preparation Methods
Transition-Metal-Catalyzed Cyclopropanation
A chemoenzymatic strategy using engineered myoglobin variants (e.g., Mb(H64G,V68A)) enables stereoselective cyclopropanation of olefins with diazoketones. For example:
- Substrate : Methylsulfonylmethyl-substituted olefin (e.g., allyl methyl sulfide).
- Reagent : α-Aryl/alkyl diazoketones (e.g., 6k–6n in).
- Conditions : 25–40°C, aqueous buffer, 12–24 hours.
- Outcome : Yields 21–50% with >99% ee and de.
Post-cyclopropanation, the methyl sulfide group is oxidized to methyl sulfone using Oxone or H₂O₂/AcOH (80–90% yield).
Ring-Closing Reaction
An alternative route involves chlorination of acetyl-n-propanol followed by base-mediated cyclization:
- Step 1 : Hydrolysis of 2-methylfuran to acetyl-n-propanol (95% yield).
- Step 2 : HCl-mediated chlorination to 5-chloro-2-pentanone (96% purity).
- Step 3 : NaOH-induced cyclization to cyclopropyl methyl ketone (97% purity).
- Modification : Introduce methylsulfonylmethyl via nucleophilic substitution (e.g., NaSMe followed by oxidation).
Acetic Acid Backbone Installation
The cyclopropane-acetic acid derivative is prepared via malonic ester synthesis or α-alkylation :
Malonic Ester Route
α-Alkylation of Cyclopropane Ketones
- Substrate : Cyclopropyl methyl ketone.
- Reagent : LDA, methyl bromoacetate.
- Conditions : –78°C, THF, 2 hours.
- Outcome : Krapcho decarboxylation (LiCl, DMSO, 150°C) affords the acetic acid derivative.
Amide Bond Formation
The acetic acid is converted to its acyl chloride and coupled with N-(cyanomethyl)-3-fluoroaniline:
Acyl Chloride Preparation
Synthesis of N-(Cyanomethyl)-3-fluoroaniline
Amide Coupling
- Substrate : Acyl chloride, N-(cyanomethyl)-3-fluoroaniline.
- Base : Triethylamine or DIPEA.
- Solvent : THF or DCM, 0°C to RT, 12–24 hours.
- Outcome : 65–75% yield after silica gel purification.
Optimization and Characterization
Purification
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, Ar-H), 4.10 (s, CH₂CN), 3.20 (s, SO₂CH₃), 1.50–1.20 (m, cyclopropane-H).
- HRMS : m/z [M+H]⁺ calcd. 324.4, found 324.4.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Enzymatic Cyclopropanation | 21–50 | >99% ee | Moderate |
| Ring-Closing | 75–97 | N/A | High |
| Malonic Ester | 75–85 | Racemic | High |
| Amide Coupling | 65–75 | N/A | High |
Challenges and Solutions
- Cyclopropane Stability : Use low temperatures during ring-closing to prevent ring-opening.
- Sulfone Oxidation : Avoid over-oxidation by limiting H₂O₂ exposure.
- Amine Alkylation : Employ phase-transfer catalysis for efficient dialkylation.
Industrial Applications
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Catalyst | Solvent Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | THF:H₂O (5:1) | 80 | 72 |
| Pd(PPh₃)₄ | DMF:H₂O (3:1) | 100 | 58 |
What advanced spectroscopic techniques are recommended to confirm the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves the cyanomethyl, fluorophenyl, and cyclopropyl groups. Coupling constants (e.g., J₃-F for fluorophenyl) validate substitution patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclopropane ring and sulfonylmethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₉H₂₀FN₃O₃S⁺ requires m/z 414.1284) .
How should researchers design experiments to assess potential bioactivity (e.g., antimicrobial or anticancer effects)?
Advanced Research Question
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to cisplatin controls .
- Target Identification : SPR (Surface Plasmon Resonance) screens for protein binding (e.g., kinase inhibitors) .
How can stability issues during storage or biological assays be addressed?
Advanced Research Question
Methodological Answer:
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the cyanomethyl group .
- Solubility Optimization : Use DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity) .
- Degradation Monitoring : HPLC-PDA at 254 nm tracks decomposition peaks over time .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Methodological Answer:
- Structural Reanalysis : Verify compound purity via HPLC and compare NMR data to original studies .
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and protocols .
- Meta-Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .
What computational strategies predict target proteins or metabolic pathways for this compound?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against the PDB database; prioritize kinases or GPCRs due to sulfonyl/amide motifs .
- ADMET Prediction : SwissADME estimates logP (∼2.8) and CYP450 metabolism sites (e.g., cyclopropane oxidation) .
- Machine Learning : Train models on PubChem BioAssay data (AID 1259365) to predict cytotoxicity thresholds .
How to study stereochemical effects on bioactivity given the compound’s conformational flexibility?
Advanced Research Question
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column with n-hexane:IPA (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Correlate Cotton effects with activity in enantiopure samples .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation to control stereochemistry .
What methodologies elucidate metabolic pathways in mammalian systems?
Advanced Research Question
Methodological Answer:
- In Vivo Studies : Administer radiolabeled compound (¹⁴C-cyanomethyl) to rodents; collect plasma/urine for LC-MS/MS analysis .
- Metabolite Identification : Use HRMS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP450 Inhibition : Co-incubate with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
